REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[CH3:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>N1C=CC=CC=1>[C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[O:11][C:18](=[O:19])[C:17]1[CH:21]=[CH:22][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)(=[O:10])[CH3:9]
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
The obtained mixture was intensively stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The obtained mixture was reacted at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
FILTRATION
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Details
|
The obtained precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
the filtrate was then washed with purified water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=CC(=C1)Br)OC(C1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |